3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester
Overview
Description
3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester: is an organic compound with the molecular formula C11H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3,5-Dichloro-4-hydroxybenzoic acid.
Esterification: The hydroxy group is esterified using methanol and an acid catalyst such as sulfuric acid to form 3,5-Dichloro-4-methoxybenzoic acid methyl ester.
Cyclopropylation: The methoxy group is then replaced with a cyclopropylmethoxy group through a nucleophilic substitution reaction using cyclopropylmethyl bromide and a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of cyclopropylmethoxybenzoic acid derivatives.
Reduction: Formation of cyclopropylmethoxybenzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid methyl esters with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Agricultural Chemicals: Potential use as a precursor for the synthesis of herbicides and pesticides.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The chlorine atoms on the benzene ring can also contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
3,5-Dichloro-4-methoxybenzoic acid methyl ester: Lacks the cyclopropylmethoxy group, which can affect its reactivity and applications.
3,5-Dichloro-4-hydroxybenzoic acid methyl ester: Contains a hydroxy group instead of a methoxy or cyclopropylmethoxy group, leading to different chemical properties and reactivity.
Uniqueness: The presence of the cyclopropylmethoxy group in 3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester imparts unique steric and electronic effects, enhancing its potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical synthesis and research.
Properties
IUPAC Name |
methyl 3,5-dichloro-4-(cyclopropylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-16-12(15)8-4-9(13)11(10(14)5-8)17-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHUSJJCGIEXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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